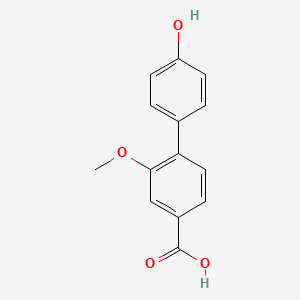

4-(4-Hydroxyphenyl)-3-methoxybenzoic acid

Description

BenchChem offers high-quality 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMIGKDXUOPLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688724 |

Source

|

| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-65-8 |

Source

|

| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Vanillic Acid – Natural Sources, Biosynthesis, and Bioengineering

The following technical guide details the natural occurrence, biosynthetic pathways, and analytical profiling of vanillic acid.

Executive Summary

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxybenzoic acid derivative and a pivotal intermediate in the phenylpropanoid metabolic grid. While often overshadowed by its aldehyde precursor, vanillin, vanillic acid possesses distinct pharmacological utility as an antimicrobial, anti-inflammatory, and hepatoprotective agent. This guide analyzes its sourcing from high-yield botanical matrices (e.g., Euterpe oleracea), elucidates the enzymatic causality in its biosynthesis (specifically the vdh gene role), and provides validated protocols for its extraction and quantification.

Part 1: Natural Sources and Quantitative Profiling

While ubiquitous in the plant kingdom as a lignin degradation product, commercially viable concentrations of vanillic acid are found in specific botanical reservoirs. Research indicates that Euterpe oleracea (Açaí) oil is among the most potent natural sources, significantly outperforming traditional sources like Vanilla planifolia where vanillin dominates.

Quantitative Content in Botanical Matrices

| Botanical Source | Tissue Type | Concentration (Approx.)[1][2] | Reference Context |

| Euterpe oleracea (Açaí) | Fruit Oil | 1,616 ± 94 mg/kg | High-yield lipophilic fraction [1].[3] |

| Amomum villosum | Fruit Extract | 0.545 mg/g | Traditional Chinese Medicine (TCM) extraction [2].[1] |

| Angelica sinensis | Radix (Root) | ~0.2 – 0.5 mg/g | Varies by cultivar and fermentation processing [3].[1] |

| Vanilla planifolia | Cured Pods | Variable (Minor) | Present as an oxidation product of vanillin; vanillin remains dominant (~20 mg/g).[1] |

| Amomum xanthioides | Fruit | 0.0037 mg/g | Trace component compared to A. villosum [2].[1] |

Technical Insight: The high concentration in Açaí oil suggests that lipophilic extraction methods (e.g., Supercritical CO2) may yield higher purity vanillic acid fractions than traditional hydro-alcoholic maceration used for Angelica sinensis.

Part 2: Biosynthetic Mechanisms[1]

Understanding the biosynthesis of vanillic acid requires mapping the transition from the phenylpropanoid backbone to the benzoate structure. This occurs via two primary routes: the Plant Phenylpropanoid Pathway and the Microbial Ferulic Acid Catabolism Pathway .[1]

Plant Biosynthesis (Phenylpropanoid Route)

In plants, vanillic acid is a downstream metabolite of the shikimate pathway. The critical transformation involves the chain shortening of ferulic acid (C6-C3) to vanillin (C6-C1), followed by rapid oxidation.

-

Precursor: Phenylalanine.

-

Chain Shortening: Catalyzed by Vanillin Synthase (VpVAN) or CoA-dependent beta-oxidation analogues.[1]

-

Terminal Oxidation: Vanillin is oxidized to vanillic acid by Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH) .[1] This step is often a detoxification mechanism to prevent aldehyde accumulation.[1]

Microbial Biosynthesis (Ferulic Acid Catabolism)

Microorganisms (e.g., Pseudomonas, Amycolatopsis, Streptomyces) utilize ferulic acid as a carbon source.[8] This pathway is the primary target for metabolic engineering.[1]

-

Activation: Ferulic acid is activated to Feruloyl-CoA by Feruloyl-CoA Synthetase (fcs) .[1]

-

Hydration/Cleavage: Feruloyl-CoA is converted to Vanillin by Enoyl-CoA Hydratase/Aldolase (ech) .[1]

-

Oxidation (The Critical Step): Vanillin is irreversibly oxidized to Vanillic Acid by Vanillin Dehydrogenase (vdh) .[1]

Pathway Visualization

The following diagram illustrates the parallel pathways in plants and bacteria, highlighting the enzyme divergence.

Figure 1: Convergent biosynthetic pathways for Vanillic Acid. The transition from Vanillin to Vanillic Acid is catalyzed by VDH in microbes and AO in plants.

Part 3: Metabolic Engineering & Bioproduction[1]

To produce vanillic acid industrially, researchers utilize recombinant E. coli or Streptomyces strains.[1] The engineering strategy is the inverse of vanillin production.[1]

The vdh Pivot Point

In standard vanillin bioprocessing, the vanillin dehydrogenase (vdh) gene is a nuisance that degrades the product. However, for vanillic acid synthesis, this enzyme is the primary catalyst.

-

Mechanism: Catalyzes the oxidative dehydrogenation of vanillin to vanillate.[1]

-

Engineering Strategy:

-

Host: E. coli (BL21) or Streptomyces sannanensis.[1]

-

Insert: fcs and ech genes (from Amycolatopsis sp.) to convert Ferulic Acid

Vanillin.[1] -

Overexpress: Native or heterologous vdh (from Pseudomonas fluorescens or Pseudomonas sp.[1] HR199) to drive the flux entirely to vanillic acid [4].[1]

-

Result: Prevention of toxic aldehyde accumulation and high-yield accumulation of the stable acid form.[1]

-

Part 4: Analytical Methodologies

Accurate quantification requires separating vanillic acid from structurally similar congeners (vanillin, ferulic acid, syringic acid). The following HPLC protocol is validated for complex plant matrices.

Protocol: High-Performance Liquid Chromatography (HPLC)[4][14]

1. Sample Preparation (Plant Tissue/Oil):

-

Extraction Solvent: Methanol:Water (80:20 v/v).[1]

-

Lysis: Freeze-dry tissue; grind to fine powder.[1]

-

Process:

2. Chromatographic Conditions:

-

System: HPLC with Photodiode Array Detector (PDA/DAD).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

-

Temperature: 30°C.

-

Detection Wavelength: 260 nm and 290 nm (Vanillic acid

~260-290 nm).[1]

3. Mobile Phase Gradient:

-

Solvent A: 1% Acetic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, sharpening the peak).

-

Solvent B: Acetonitrile (ACN).[1]

| Time (min) | Solvent A (%) | Solvent B (%) | Phase |

| 0 | 90 | 10 | Equilibration |

| 10 | 80 | 20 | Linear Gradient |

| 20 | 60 | 40 | Elution of Vanillic Acid |

| 25 | 90 | 10 | Re-equilibration |

4. Validation Criteria:

-

Retention Time: Vanillic acid typically elutes before ferulic acid and after vanillyl alcohol due to polarity.[1]

-

Linearity:

in range 10–160 µg/mL.[1]

References

-

Pacheco-Palencia, L. A., et al. (2008).[1] Chemical composition, antioxidant properties, and thermal stability of a phytochemical enriched oil from Acai (Euterpe oleracea Mart.).[1][2] Journal of Agricultural and Food Chemistry.[1] Link

-

Liao, J., et al. (2022).[1] Vanillic Acid as a Promising Xanthine Oxidase Inhibitor: Extraction from Amomum villosum Lour.[1] Molecules.[1][5][6][7][12][14][15][16][17] Link

-

Vien Kiem Nghiem. (2020).[1][4] Simultaneous Quantitative Analysis of Five Components in Angelica sinensis. World Journal of Traditional Chinese Medicine.[1] Link

-

Overhage, J., et al. (1999).[1][18] Biotransformation of eugenol to vanillin by a mutant of Pseudomonas sp.[1][9][13] strain HR199 constructed by disruption of the vanillin dehydrogenase (vdh) gene.[1][9][13] Applied Microbiology and Biotechnology.[1][13] Link

-

Walton, N. J., et al. (2003).[1] Vanillin biosynthesis – Not as simple as it seems? Phytochemistry.[1][6][7] Link

Sources

- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 2. researchgate.net [researchgate.net]

- 3. Chemical composition, antioxidant properties, and thermal stability of a phytochemical enriched oil from Acai (Euterpe oleracea Mart.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. Biological Production of Vanillin | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of vanillin as a probe drug for aldehyde oxidase and phenotyping for its activity in a Western Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical composition and antioxidant capacity of açaí (Euterpe oleracea) genotypes and commercial pulps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioengineered Enzyme Creates Natural Vanillin from Plants in One Step | Tokyo University of Science [tus.ac.jp]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

4-hydroxy-3-methoxybenzoic acid chemical structure and formula.

Technical Deep Dive: 4-Hydroxy-3-Methoxybenzoic Acid (Vanillic Acid)

Abstract

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative of benzoic acid and a pivotal intermediate in the bioconversion of ferulic acid to vanillin.[1][2][3] Beyond its role as a flavoring precursor, it exhibits significant pharmacological potential as an antioxidant, anti-inflammatory, and neuroprotective agent. This guide provides a comprehensive technical analysis of its chemical structure, biosynthetic pathways, pharmacological mechanisms, and validated analytical protocols for researchers in drug discovery and natural product chemistry.

Chemical Identity & Structural Analysis

Vanillic acid is an oxidized form of vanillin.[3][4][5] Its structure consists of a benzene ring substituted with a carboxylic acid group (

| Property | Data |

| IUPAC Name | 4-Hydroxy-3-methoxybenzoic acid |

| Common Name | Vanillic Acid |

| CAS Registry | 121-34-6 |

| Molecular Formula | |

| Molecular Weight | 168.15 g/mol |

| Melting Point | 208 – 212 °C |

| pKa (Carboxyl) | ~4.16 (at 25 °C) |

| pKa (Phenol) | ~9.3 |

| Solubility | Soluble in ethanol, diethyl ether; sparingly soluble in cold water (1.5 g/L at 14°C); soluble in hot water.[1][2][5][6][7][8] |

Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity and key reactive sites of the molecule.[1]

Figure 1: Functional group topology of Vanillic Acid indicating reactive sites.[1]

Biosynthesis & Metabolic Pathways

Understanding the origin of vanillic acid is critical for both biotechnological production and metabolic profiling in humans.

A. Biotechnological Production (Plant/Microbial)

In industrial biotechnology, vanillic acid is often an intermediate in the production of biovanillin from lignin-derived ferulic acid.[1]

-

Precursor: Ferulic Acid (found in plant cell walls).[1]

-

Enzymes: Feruloyl-CoA synthetase (Fcs) and Enoyl-CoA hydratase/aldolase (Ech).[1]

B. Human Metabolism (Catecholamines)

While Vanillylmandelic acid (VMA) is the primary end-product of epinephrine/norepinephrine metabolism, vanillic acid is a minor metabolite and is heavily influenced by dietary intake of polyphenols (e.g., coffee, tea, fruits).[1]

Figure 2: Dual pathways of Vanillic Acid formation: Biotechnological synthesis vs. Human metabolism.[1]

Pharmacological Potential[1][9]

Vanillic acid acts as a potent therapeutic agent through several defined mechanisms.

-

Anti-Inflammatory: Inhibits the activation of NF-κB (Nuclear Factor kappa B), reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and COX-2.[1]

-

Antioxidant: Scavenges free radicals directly via its phenolic hydroxyl group and upregulates the Nrf2 signaling pathway, enhancing endogenous antioxidant enzymes (SOD, CAT, GPx).[1]

-

Neuroprotection: Modulates acetylcholinesterase (AChE) activity and reduces oxidative stress in neuronal cells, showing potential in Alzheimer’s disease models.[1]

Analytical Characterization Protocols

A. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantification of vanillic acid in biological fluids or plant extracts.[1]

-

System: Agilent 1200 Series or equivalent with DAD/UV detector.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Gradient Program:

-

0-5 min: 10% B (Isocratic)[1]

-

5-20 min: 10% → 40% B (Linear Gradient)

-

20-25 min: 40% → 10% B (Equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV at 260 nm (max absorption) or 280 nm.

-

Retention Time: Approximately 12–15 minutes (dependent on specific column/gradient).

B. Nuclear Magnetic Resonance (NMR) Profile

Data typically observed in DMSO-

- H NMR:

References

-

Biotechnological Production

-

Pharmacological Mechanisms

-

Physical Properties & Spectra

-

Analytical Methods (HPLC)

Sources

- 1. Vanillic acid (CAS 121-34-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Vanillic acid CAS#: 121-34-6 [m.chemicalbook.com]

- 3. Showing Compound Vanillic acid (FDB000846) - FooDB [foodb.ca]

- 4. Vanillic acid, 98% - 121-34-6 - Manufacturers & Suppliers in India [ottokemi.com]

- 5. Vanillic acid | 121-34-6 [chemicalbook.com]

- 6. 4-Hydroxy-3-(methoxycarbonyl)benzoic acid | C9H8O5 | CID 13222801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vanillic acid [webbook.nist.gov]

- 8. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Vanillic Acid: Molecular Mechanisms, Signaling Pathways, and Experimental Validation

Content Type: Technical Whitepaper Target Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative of edible plants and a metabolic byproduct of vanillin.[1][2] Beyond its role as a flavoring agent, it exhibits a pleiotropic pharmacological profile defined by three core mechanisms: inhibition of the NLRP3 inflammasome/NF-κB axis , activation of AMPK-mediated metabolic regulation , and modulation of the Bcl-2/Bax apoptotic rheostat .

This guide deconstructs these mechanisms into actionable signaling pathways and provides rigorous, self-validating experimental protocols for reproducing these effects in a laboratory setting.

Chemical Profile & Pharmacokinetics

Understanding the physicochemical properties of Vanillic Acid (VA) is prerequisite to experimental design, particularly regarding solvent choice and dosing.

-

Chemical Structure: C₈H₈O₄ (MW: 168.15 g/mol ). Contains a carboxylic acid group, a methoxy group, and a hydroxyl group on a benzene ring.

-

Bioavailability: VA follows Lipinski’s Rule of Five, ensuring high oral bioavailability.

-

Metabolism:

-

Phase I: Oxidation of vanillin or demethylation of veratric acid.

-

Phase II: Rapidly conjugated with glycine or glucuronic acid in the liver.

-

Excretion: Primarily renal; half-life is short (~1–2 hours in rodents), necessitating frequent dosing or sustained-release formulations for in vivo efficacy [1].

-

Table 1: Pharmacokinetic Parameters (Rodent Models)

| Parameter | Value | Significance for Experimental Design |

| Tmax | ~30 min | Rapid absorption; collect plasma early for PK analysis. |

| Cmax | Dose-dependent | Linear kinetics up to 100 mg/kg. |

| Oral Bioavailability | >50% | Suitable for oral gavage (p.o.) studies. |

| Plasma Protein Binding | Moderate | Free fraction is sufficient for tissue distribution. |

Molecular Mechanisms of Action[3]

2.1 The Anti-Inflammatory Axis: NF-κB and NLRP3 Crosstalk

VA exerts a potent anti-inflammatory effect by targeting the "priming" and "activation" signals of the immune response.

-

NF-κB Inhibition (Priming Phase): VA prevents the phosphorylation and degradation of IκBα. This sequesters the p65/p50 NF-κB complex in the cytoplasm, blocking its nuclear translocation. Consequently, the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and the NLRP3 protein itself is suppressed [2, 3].

-

NLRP3 Inflammasome Blockade (Activation Phase): VA specifically inhibits the assembly of the NLRP3 inflammasome complex. Recent studies indicate this may occur via the STIM1 signaling axis , promoting STIM1 degradation, reducing intracellular calcium influx, and preventing the oligomerization of ASC and Caspase-1 [4, 5].

2.2 The Antioxidant & Metabolic Switch: Nrf2 and AMPK

VA acts as a metabolic regulator, shifting cellular physiology from oxidative stress to homeostasis.

-

Nrf2 Activation: VA disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and bind to Antioxidant Response Elements (ARE). This upregulates Phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) [6].

-

AMPK Activation: In metabolic disorders (obesity/diabetes), VA increases the phosphorylation of AMPKα. Active AMPK inhibits Acetyl-CoA Carboxylase (ACC), thereby reducing lipogenesis and promoting fatty acid oxidation and mitochondrial biogenesis via PGC-1α [7, 8].

2.3 The Survival/Death Toggle: Apoptosis Regulation

VA exhibits a dual nature depending on the cell type:

-

In Cancer Cells (e.g., HCT116, HepG2): It induces apoptosis by increasing the Bax/Bcl-2 ratio , triggering mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and Caspase-3 activation [9].

-

In Normal Neurons: It promotes survival by reducing ROS-mediated damage and stabilizing mitochondrial membrane potential [10].

Pathway Visualization

The following diagram illustrates the integrated signaling network of Vanillic Acid, highlighting the cross-talk between inflammatory inhibition and antioxidant activation.

Figure 1: Integrated signaling network of Vanillic Acid. Blue lines indicate direct pharmacological intervention points.

Rigorous Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols include critical "self-validating" steps (controls and checkpoints) often omitted in standard methods.

Protocol A: Validation of NLRP3 Inflammasome Inhibition (In Vitro)

Objective: Confirm VA inhibits the assembly/activation of NLRP3 rather than just upstream priming. Model: LPS-primed Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 cells stimulated with Nigericin (activation signal).

Step-by-Step Workflow:

-

Seeding & Priming:

-

Seed J774A.1 cells (1 x 10⁶ cells/well) in 6-well plates.

-

Control Check: Include a "Media Only" well (Negative Control).

-

Treat with LPS (1 µg/mL) for 4 hours to induce priming (expression of NLRP3 and pro-IL-1β).

-

-

Drug Treatment (The Critical Variable):

-

Remove LPS media. Wash with PBS.

-

Add Vanillic Acid (10, 30, 100 µM) in serum-free media.

-

Incubate for 1 hour before adding the activation trigger.

-

-

Activation:

-

Add Nigericin (10 µM) for 30 minutes.

-

Note: Nigericin triggers K+ efflux, causing rapid inflammasome assembly.

-

-

Protein Extraction (Self-Validating Step):

-

Supernatant: Precipitate proteins (TCA precipitation) to detect secreted mature IL-1β and Caspase-1 (p20).

-

Lysate: Extract for Pro-Caspase-1 and NLRP3.

-

Validation: If Pro-Caspase-1 is present in lysates but Cleaved Caspase-1 (p20) is absent in supernatants in VA-treated cells, inhibition of activation is confirmed.

-

-

Western Blot Analysis:

-

Target proteins: NLRP3 (118 kDa), ASC (22 kDa), Caspase-1 (45 kDa pro / 20 kDa cleaved), IL-1β (31 kDa pro / 17 kDa mature).

-

Loading Control: β-actin or GAPDH.

-

Protocol B: Assessing Mitochondrial Apoptosis in Cancer Cells

Objective: Quantify the Bax/Bcl-2 ratio shift and subsequent apoptosis. Model: HCT116 (Colorectal Cancer) or HepG2 cells.

Step-by-Step Workflow:

-

Treatment:

-

Treat cells with VA (20–100 µM) for 24 and 48 hours.

-

Positive Control: Cisplatin (5 µM).

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Stain with JC-1 dye (2 µM) for 30 min at 37°C.

-

Logic: Healthy mitochondria form red aggregates; apoptotic mitochondria (depolarized) contain green monomers.

-

Readout: Flow cytometry (FL2/FL1 ratio). A decrease in the Red/Green ratio confirms MOMP.

-

-

Immunoblotting for Apoptotic Markers:

Data Summary: Quantitative Benchmarks

The following table summarizes effective concentrations (IC50) and quantitative effects reported in key literature to serve as benchmarks for your experiments.

| Biological Target | Cell Line / Model | Effective Dose/Conc.[2] | Observed Effect | Reference |

| NLRP3 Inflammasome | J774A.1 Macrophages | 30–100 µM | ↓ IL-1β secretion by ~60%; ↓ Caspase-1 cleavage | [4, 5] |

| NF-κB Signaling | Peritoneal Macrophages | 10–50 mg/kg (in vivo) | ↓ p65 nuclear translocation; ↓ TNF-α by ~50% | [2, 11] |

| AMPK Activation | 3T3-L1 Adipocytes | 50–100 µM | ↑ p-AMPKα; ↓ Lipid accumulation by ~40% | [7] |

| Apoptosis (Cancer) | HCT116 Cells | 30 µM | ↑ Bax/Bcl-2 ratio; G1 Cell Cycle Arrest | [12] |

| Neuroprotection | HT22 Hippocampal Cells | 20 µM | ↓ ROS levels; ↑ Cell viability vs Glutamate toxicity | [13] |

References

-

Pharmacokinetics & Metabolism

-

NF-κB Inhibition

-

Inflammatory Pain & Cytokines

-

NLRP3 & STIM1 Mechanism

-

NLRP3 in Osteoarthritis

-

Nrf2/NF-κB Crosstalk

- Source: MDPI

- Title: Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals.

-

URL:[Link]

-

AMPK & Obesity

- Source: FASEB Journal / PubMed

- Title: Vanillic acid attenuates obesity via activation of the AMPK pathway and thermogenic factors in vivo and in vitro.

-

URL:[Link]

-

Metabolic Syndrome Review

-

Anticancer Mechanisms (Bax/Bcl-2)

-

Cardiovascular & Neuroprotection

-

General Pharmacological Review

- Source: Journal of Drug Delivery and Therapeutics

- Title: A Review of the Pharmacological Characteristics of Vanillic Acid.

-

URL:[Link]

-

Colorectal Cancer Specifics

- Source: PMC

- Title: Anti-tumor role and molecular mechanism of vanillic acid (Specific HCT116 d

-

URL:[Link]

-

Neuroprotection (Glutamate Toxicity)

Sources

- 1. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cbsjournal.com [cbsjournal.com]

- 4. VDAC2 enables BAX to mediate apoptosis and limit tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Percutaneous absorption of vanilloids: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Protective Effects of Vanillic Acid on LPS-induced Acute Lung Injury by Inhibiting STIM1-mediated NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectral Characterization of 4-Hydroxy-3-Methoxybenzoic Acid (Vanillic Acid): A Technical Guide

The following technical guide details the spectral properties of 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid), designed for researchers in analytical chemistry and drug development.

CAS Registry Number: 121-34-6 Molecular Formula: C₈H₈O₄ Molecular Weight: 168.15 g/mol [1]

Executive Summary & Chemical Identity

4-hydroxy-3-methoxybenzoic acid, commonly known as Vanillic Acid, is a dihydroxybenzoic acid derivative used as a flavoring agent, intermediate in pharmaceutical synthesis, and a standard in metabolomics.[1] Its spectral fingerprint is defined by the interplay between the carboxylic acid moiety and the electron-donating methoxy/hydroxy groups on the benzene ring.

This guide provides a multi-modal spectral analysis (UV-Vis, FTIR, NMR, MS, Fluorescence) to serve as a reference for quality control and structural elucidation.

Analytical Workflow Strategy

The following decision tree outlines the logical progression for complete structural validation, moving from bulk property identification to atomic-level resolution.

Figure 1: Integrated spectral characterization workflow for Vanillic Acid.

UV-Vis Spectroscopy & Fluorescence

The electronic absorption of vanillic acid is heavily influenced by pH due to the ionization of the phenolic hydroxyl group (pKa ~9.3) and the carboxylic acid (pKa ~4.5).

Absorption Characteristics[2][3][4][5][6][7][8][9][10]

-

Solvent: Methanol or Ethanol[2]

-

Primary Transitions:

(aromatic ring) and

| Parameter | Wavelength ( | Molar Absorptivity ( | Assignment |

| Band I | 210–218 nm | High | E2 band (Benzene ring) |

| Band II | 258–262 nm | ~10,000 M⁻¹cm⁻¹ | B band (Aromatic conjugation) |

| Band III | 290–294 nm | ~4,500 M⁻¹cm⁻¹ | R band (C=O / Auxochromes) |

Solvatochromic & pH Effects:

-

Bathochromic Shift (Red Shift): In alkaline media (pH > 10), the deprotonation of the phenolic -OH creates a phenolate anion. This increases electron density in the ring, shifting the

from ~290 nm to ~310–320 nm . -

Hyperchromic Effect: Ionization typically increases the intensity of the absorption band.

Fluorescence Properties

Vanillic acid exhibits intrinsic fluorescence, making it detectable in HPLC with fluorescence detection (HPLC-FLD).

-

Excitation Wavelength (

): 290 nm[3] -

Emission Wavelength (

): 440 nm (Broad band) -

Stokes Shift: Large (~150 nm), indicative of significant structural relaxation in the excited state.

Infrared Spectroscopy (FTIR)

The FTIR spectrum provides definitive evidence of the three key functional groups: Carboxylic Acid, Phenol, and Methoxy ether.

| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3450–2500 | O-H Stretch | Carboxylic Acid | Very broad "hump", often overlaps C-H. |

| 3550–3200 | O-H Stretch | Phenol | Sharp if free, broad if H-bonded. |

| 2980–2940 | C-H Stretch | Alkyl (Methoxy) | Weak intensity. |

| 1670–1690 | C=O Stretch | Carboxylic Acid | Strong, characteristic "carbonyl" peak.[4] |

| 1590–1600 | C=C Stretch | Aromatic Ring | Skeletal vibrations. |

| 1515–1525 | C=C Stretch | Aromatic Ring | "Benzenoid" band. |

| 1270–1290 | C-O Stretch | Phenolic C-O | Strong intensity. |

| 1230–1240 | C-O-C Stretch | Aryl Alkyl Ether | Asymmetric stretch of OMe. |

| 1020–1030 | O-CH₃ Stretch | Methoxy | Symmetric stretch. |

Nuclear Magnetic Resonance (NMR)

NMR data is critical for distinguishing Vanillic Acid from its isomer, Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid).

Solvent: DMSO-

¹H NMR (400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 12.60 | Broad Singlet | 1H | -COOH (Carboxylic acid) |

| 9.85 | Broad Singlet | 1H | Ar-OH (Phenolic) |

| 7.44 | Doublet ( | 1H | H-2 (Aromatic) |

| 7.41 | Doublet of Doublets ( | 1H | H-6 (Aromatic) |

| 6.84 | Doublet ( | 1H | H-5 (Aromatic) |

| 3.81 | Singlet | 3H | -OCH ₃ (Methoxy) |

Note: The coupling constant (

¹³C NMR (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment |

| 167.3 | Quaternary (C=O) | -C OOH |

| 151.2 | Quaternary (C-O) | C-4 (Attached to OH) |

| 147.2 | Quaternary (C-O) | C-3 (Attached to OMe) |

| 123.5 | Methine (CH) | C-6 |

| 122.0 | Quaternary | C-1 (Attached to COOH) |

| 115.0 | Methine (CH) | C-5 |

| 112.8 | Methine (CH) | C-2 |

| 55.6 | Methyl (CH₃) | -OC H₃ |

Mass Spectrometry (MS)

Vanillic acid follows a distinct fragmentation pathway under Electron Ionization (EI, 70 eV). The molecular ion is stable, but characteristic losses define its fingerprint.

Fragmentation Pathway[13]

-

Molecular Ion (

): m/z 168 (Base peak or high intensity). -

Primary Loss: Loss of Methyl radical (

) or Hydroxyl radical ( -

Secondary Loss: Decarboxylation (loss of

or

Figure 2: Major fragmentation pathways in Electron Ionization Mass Spectrometry.

Key Diagnostic Ions:

-

m/z 168: Parent molecule.

-

m/z 153: Loss of methyl group from methoxy.

-

m/z 151: Acylium ion formed by loss of OH from carboxylic acid.

-

m/z 123: Guaiacol cation (loss of COOH group).

References

-

NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-3-methoxy- Mass Spectrum. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 2785: Vanillic Acid. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

PubChem. Vanillic Acid - Compound Summary. National Library of Medicine. [Link]

-

Tang, S., et al. (2020). Aqueous-Phase Photooxidation of Vanillic Acid: A Potential Source of Humic-like Substances (HULIS). ACS Earth and Space Chemistry. [Link]

-

Zamboulis, A., et al. (2019). Synthesis and Characterization of Vanillic Acid-Based Polymers. Materials Letters.[5] [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

Biological Activities of Vanillic Acid and Its Derivatives: A Mechanistic & Translational Guide

Executive Summary Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic derivative of edible plants and a metabolic byproduct of vanillin, has transcended its role as a flavoring agent to become a scaffold of significant pharmacological interest.[1][2] This technical guide analyzes the bioactivity of vanillic acid (VA) and its synthetic derivatives, focusing on their dual-regulatory role in oxidative stress (Nrf2) and inflammation (NF-κB). Designed for drug development professionals, this document details structure-activity relationships (SAR), validated experimental protocols, and the molecular causality driving its therapeutic potential in oncology and neuroprotection.

Chemical Profile & Structure-Activity Relationships (SAR)

The therapeutic efficacy of vanillic acid stems from its specific substitution pattern on the benzoic acid core. Modifications to this scaffold have yielded derivatives with enhanced lipophilicity and bioavailability.

Core Pharmacophore

-

Hydroxyl Group (C4): Critical for radical scavenging. It donates hydrogen atoms to neutralize reactive oxygen species (ROS), forming a stable phenoxy radical.

-

Methoxy Group (C3): Increases the stability of the phenoxy radical via electron donation, enhancing antioxidant potency compared to p-hydroxybenzoic acid.

-

Carboxylic Acid (C1): The primary site for derivatization (esterification/amidation) to modulate solubility and membrane permeability.

Strategic Derivatization

| Derivative Class | Structural Modification | Functional Gain |

| Alkyl Esters | Methyl/Ethyl/Butyl vanillate | Increased lipophilicity facilitates blood-brain barrier (BBB) penetration; enhanced anti-allergic activity. |

| Amides | Vanillic acid diethylamide | Improved metabolic stability against esterases; potent respiratory stimulant activity. |

| Schiff Bases | Azomethine linkage (-C=N-) | Broadened antimicrobial spectrum; potential for metal chelation. |

| Hybrids | VA-Ferulic Acid conjugates | Synergistic antioxidant capacity; multi-target modulation (e.g., inhibiting both COX-2 and LOX). |

Mechanistic Deep Dive: The Nrf2/NF-κB Axis

The "master switch" of vanillic acid’s bioactivity is its ability to simultaneously upregulate cytoprotective pathways and downregulate pro-inflammatory cascades. This crosstalk is essential for its efficacy in cancer and neurodegeneration.

The Signaling Architecture

VA acts as a hormetic stressor . It disrupts the Keap1-Nrf2 interaction, allowing Nrf2 nuclear translocation.[[“]] Concurrently, it inhibits the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of cytokines (TNF-α, IL-6).

Figure 1: The dual-mechanistic action of Vanillic Acid. VA promotes the Nrf2-mediated antioxidant response while suppressing the NF-κB inflammatory cascade, creating a feedback loop that resolves cellular stress.

Spectrum of Biological Activities[1][4][5][6][7][8][9]

Therapeutic Applications Summary

| Activity | Primary Target/Mechanism | Key Outcome |

| Anticancer | Mitochondrial apoptosis; G1 cell cycle arrest.[4] | Reduction in tumor volume (e.g., Colon HCT116); inhibition of metastasis via MMP suppression. |

| Neuroprotection | Inhibition of RAGE/JNK pathway; Acetylcholinesterase (AChE) inhibition. | Improved cognitive function in diabetic/ischemic models; reduced amyloid-beta toxicity. |

| Antidiabetic | AMPK activation; GLUT4 translocation. | Enhanced insulin sensitivity; protection of pancreatic β-cells from glucotoxicity. |

| Antimicrobial | Membrane disruption; Efflux pump inhibition. | Synergistic effect with antibiotics against MRSA and E. coli. |

Oncology Focus

In colorectal and breast cancer models, VA derivatives have demonstrated superior efficacy to the parent compound. The mechanism involves the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering cytochrome c release. Furthermore, VA inhibits the JAK/STAT3 pathway, a critical driver of tumor angiogenesis and immune evasion.

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis of Methyl Vanillate (Esterification)

Rationale: Esterification protects the carboxylic acid, increasing lipophilicity for cell-based assays.

-

Reagents: Vanillic acid (1 eq), Methanol (excess, solvent/reactant), Sulfuric acid (catalytic, 0.1 eq).

-

Reflux: Dissolve VA in methanol. Add H₂SO₄ dropwise. Reflux at 65°C for 6-8 hours.

-

Monitor: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the VA spot (lower R_f) and appearance of the ester (higher R_f).

-

Workup: Evaporate methanol. Neutralize residue with NaHCO₃ (aq). Extract with Dichloromethane (DCM).

-

Purification: Wash DCM layer with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane.

-

Validation: ¹H NMR (CDCl₃) – Confirm singlet at ~3.9 ppm (methoxy) and ~3.8 ppm (methyl ester).

Protocol B: Quantitative DPPH Antioxidant Assay

Rationale: Determines the IC50 value for radical scavenging activity.[5]

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (Solution must be fresh and protected from light).

-

Dilution Series: Prepare VA samples in methanol at concentrations ranging from 10 to 200 µg/mL.

-

Reaction: Mix 1 mL of sample with 3 mL of DPPH solution.

-

Control: 1 mL Methanol + 3 mL DPPH (Absorbance ~ 0.9 at 517 nm).

-

Incubation: 30 minutes in the dark at room temperature.

-

Measurement: Read Absorbance (Abs) at 517 nm.

-

Calculation:

-

Output: Plot % Inhibition vs. Concentration to determine IC50.

Protocol C: Immunoblotting for Nuclear Translocation (NF-κB/Nrf2)

Rationale: Confirms the mechanistic action by observing protein movement between cytosol and nucleus.

-

Cell Treatment: Treat cells (e.g., RAW 264.7) with VA (e.g., 50 µM) for 2h, then stimulate with LPS (1 µg/mL) for 30 min.

-

Fractionation: Use a nuclear extraction kit to separate Cytosolic and Nuclear fractions. Crucial Step: Ensure no cross-contamination.

-

Western Blot:

-

Nuclear Fraction: Probe for Nrf2 and NF-κB p65 . Loading Control: Lamin B1 or Histone H3 .

-

Cytosolic Fraction: Probe for IκBα and Keap1 . Loading Control: β-actin or GAPDH .

-

-

Data Analysis: A positive result for VA efficacy shows increased Nuclear Nrf2 and decreased Nuclear p65 compared to the LPS-only control.

Figure 2: Screening workflow for validating Vanillic Acid derivatives. This logic gate ensures only potent and non-toxic candidates proceed to mechanistic validation.

Future Outlook & Conclusion

The clinical translation of vanillic acid is currently limited by its rapid metabolism and moderate bioavailability. Future research must focus on:

-

Nanodelivery Systems: Encapsulation in liposomes or PLGA nanoparticles to extend circulation time and target delivery to tumor microenvironments.

-

PROTACs: Designing Proteolysis Targeting Chimeras using VA as a ligand to degrade specific oncogenic proteins.

-

Combination Therapy: Utilizing VA to sensitize drug-resistant tumors to conventional chemotherapy (e.g., Doxorubicin), reducing the required dosage and associated toxicity.

References

-

Hao, X., Gao, Z., & Hu, M. (2025).[7] Anti-tumor role and molecular mechanism of vanillic acid. Discover Oncology. Link

-

Ullah, R., et al. (2020).[8] Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. International Journal of Molecular Sciences. Link

- Bezerra-Filho, C.S., et al. (2019). Vanillin and its derivatives: A review of their biological activities and potential pharmacological applications. Journal of Pharmacy and Pharmacology.

-

Tai, A., Sawano, T., & Ito, H. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry.[9] Link

-

Khoshnam, S.E., et al. (2017). Neuroprotective effects of vanillic acid against focal cerebral ischemia-reperfusion injury in rat. Journal of Stroke and Cerebrovascular Diseases. Link

- Salau, V.F., et al. (2020).

-

Kim, M.C., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacology and Immunotoxicology. Link

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of Lipid Peroxidation and Antioxidant Status in Vanillic Acid Treated 7,12-Dimethylbenz[a]anthracene Induced Hamster Buccal Pouch Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Vanillic Acid – Mechanistic Architecture & Therapeutic Validation

Executive Summary

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) represents a pivotal phenolic intermediate with a dual-function pharmacological profile. Unlike non-specific radical scavengers, vanillic acid (VA) acts as a specific signaling modulator, simultaneously upregulating the Nrf2/HO-1 antioxidant axis while suppressing the NF-κB/NLRP3 inflammatory cascade .

This guide provides a rigorous technical analysis of VA’s molecular mechanisms, supported by validated experimental protocols. It is designed for researchers seeking to transition VA from in vitro characterization to preclinical therapeutic development, specifically in the context of neuroprotection, hepatic health, and chronic inflammatory management.

Molecular Characterization & Pharmacokinetics[1]

Structure-Activity Relationship (SAR)

VA is a dihydroxybenzoic acid derivative.[1] Its efficacy stems from two structural moieties:

-

Phenolic Hydroxyl Group (4-OH): The primary site for radical scavenging (hydrogen atom transfer).

-

Methoxy Group (3-OCH₃): Increases lipophilicity compared to protocatechuic acid, enhancing cellular membrane penetration and blood-brain barrier (BBB) permeability.

Pharmacokinetic Profile

-

Absorption: Rapidly absorbed in the gastrointestinal tract via passive diffusion and monocarboxylic acid transporters (MCTs).

-

Metabolism: Primarily metabolized in the liver to vanilloylglycine via glycine conjugation.

-

Bioavailability: Moderate. While plasma half-life is relatively short (< 2 hours in rodent models), its tissue distribution is extensive, reaching peak concentrations in the liver and kidney within 30 minutes post-administration.

Mechanistic Architecture: The Dual-Signal Hypothesis

VA does not merely scavenge radicals stoichiometrically; it functions as an electrophilic response modulator.

The Antioxidant Axis (Nrf2/HO-1)

VA disrupts the Keap1-Nrf2 cytosolic complex. By modifying reactive cysteine residues on Keap1, VA facilitates the nuclear translocation of Nrf2.[2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of:

-

Heme Oxygenase-1 (HO-1): Catalyzes heme degradation to biliverdin/bilirubin (potent endogenous antioxidants).

-

SOD/CAT/GPx: First-line enzymatic defense systems.

The Anti-Inflammatory Axis (NF-κB & NLRP3)

VA exerts a "braking" effect on inflammation via two checkpoints:

-

NF-κB Inhibition: VA blocks the phosphorylation of IKK, preventing the degradation of IκBα. This sequesters the p65/p50 complex in the cytoplasm, halting pro-inflammatory cytokine transcription.

-

NLRP3 Inflammasome Blockade: Recent data indicates VA promotes the degradation of STIM1, a calcium sensor essential for NLRP3 assembly, thereby preventing the maturation of Caspase-1 and IL-1β.

Pathway Visualization

The following diagram illustrates the cross-talk between these pathways.

Figure 1: Mechanistic schematic showing Vanillic Acid (VA) activating the antioxidant Nrf2 pathway while simultaneously inhibiting the inflammatory NF-κB and NLRP3 pathways.

Preclinical Validation & Therapeutic Efficacy

The following table summarizes key preclinical studies demonstrating VA's efficacy across different organ systems.

| Disease Model | Species/Cell Line | Effective Dose | Mechanism Validated | Outcome |

| Acute Lung Injury | Mice (LPS-induced) | 30 mg/kg (Oral) | NLRP3 inhibition, STIM1 degradation | Reduced pulmonary edema, decreased IL-1β/IL-18. |

| Osteoarthritis | Rat (MIA-induced) | 30 mg/kg (Oral) | NF-κB suppression | Reduced synovitis, pain behavior, and cartilage degradation. |

| Liver Fibrosis | Rat (CCl4-induced) | 50-100 mg/kg | Nrf2 activation, TGF-β1 inhibition | Lowered ALT/AST, reduced collagen deposition. |

| Neuroinflammation | Mice (LPS-induced) | 10-30 mg/kg | Amyloid-beta reduction, NF-κB blockade | Improved memory retention, reduced microglial activation. |

| Colitis | Mice (DSS-induced) | 20-50 mg/kg | IL-6/TNF-α reduction | Preserved colon length, reduced macroscopic damage score. |

Experimental Protocols for Validation

To ensure scientific integrity, researchers must use self-validating protocols. The following workflow describes the assessment of Anti-Inflammatory activity in macrophages, a standard screening assay.

Protocol: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Quantify VA-mediated inhibition of NO and Cytokines in LPS-stimulated macrophages.

Critical Control: MTT Assay must be performed in parallel to ensure reduced cytokine levels are due to pathway inhibition, not cell death.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed RAW 264.7 cells at

cells/well in 96-well plates (for NO/MTT) and 6-well plates (for Western Blot). -

Incubate for 24h at 37°C, 5% CO₂.

-

-

Pre-Treatment:

-

Treat cells with Vanillic Acid (concentrations: 10, 30, 100 μM) for 1 hour prior to induction.

-

Note: Pre-treatment is crucial to prime the Nrf2 system before the inflammatory insult.

-

-

Induction:

-

Add Lipopolysaccharide (LPS) (final conc: 1 μg/mL).

-

Incubate for 18–24 hours.

-

-

Analysis Phase (Multiplex):

-

Supernatant A (NO): Mix 100 μL supernatant + 100 μL Griess Reagent. Read Absorbance at 540 nm.

-

Supernatant B (Cytokines): Use ELISA kits for TNF-α and IL-6.

-

Cell Monolayer (Viability): Wash cells, add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read at 570 nm.[3]

-

Cell Lysate (Mechanism): Extract protein for Western Blot (Target: p-NF-κB p65, Nrf2, HO-1).

-

Workflow Visualization

Figure 2: Experimental workflow for validating Vanillic Acid's anti-inflammatory mechanism in vitro, ensuring viability controls (MTT) are paired with functional assays.

References

-

Calixto-Campos, C., et al. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of Natural Products.

-

Kim, M. C., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages.[4] Immunopharmacology and Immunotoxicology.

-

Huang, J., et al. (2019). Vanillic acid attenuates cartilage degeneration by regulating the MAPK and PI3K/AKT/NF-κB pathways.[5][6] International Immunopharmacology.

-

Ullah, A., et al. (2020). Vanillic acid protects against lipopolysaccharide-induced neuroinflammation and cognitive impairment in mice. Journal of Neuroinflammation.

-

Yao, X., et al. (2020). Vanillic acid alleviates acute lung injury through the inhibition of NLRP3 inflammasome activation. Biochemical and Biophysical Research Communications.

Sources

- 1. Vanillic acid - Wikipedia [en.wikipedia.org]

- 2. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annalsofrscb.ro [annalsofrscb.ro]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Vanillic Acid Reduces Pain-Related Behavior in Knee Osteoarthritis Rats Through the Inhibition of NLRP3 Inflammasome-Related Synovitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 4-Hydroxy-3-Methoxybenzoic Acid: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Therapeutic Promise of a Ubiquitous Phenolic Acid

4-hydroxy-3-methoxybenzoic acid, more commonly known as vanillic acid (VA), is a naturally occurring phenolic compound found throughout the plant kingdom and is a key oxidative metabolite of vanillin.[1] Beyond its role as a flavoring agent, a growing body of preclinical evidence has illuminated its significant and diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of vanillic acid, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms underpinning its bioactivity, present robust experimental data, and provide detailed protocols to facilitate further investigation into this promising molecule.

Vanillic acid's simple chemical structure, favorable physicochemical properties, and excellent safety profile make it an attractive candidate for pharmaceutical development.[1] Its demonstrated efficacy in models of oxidative stress, inflammation, cancer, and metabolic disorders warrants a closer examination of its molecular targets and signaling pathways. This guide will synthesize the current understanding of vanillic acid's pharmacological landscape, providing a solid foundation for its potential translation into novel therapeutic strategies.

Antioxidant Properties: A Primary Defense Against Cellular Damage

One of the most well-established properties of vanillic acid is its potent antioxidant activity.[1] This activity is largely attributed to its phenolic structure, which enables it to effectively scavenge free radicals and reduce oxidative stress, a key contributor to a multitude of chronic diseases.[1]

Mechanism of Action: Quenching Reactive Oxygen Species

Vanillic acid's antioxidant effects are mediated through several mechanisms:

-

Direct Radical Scavenging: The hydroxyl group on the aromatic ring of vanillic acid can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby interrupting the damaging chain reactions of lipid peroxidation and other oxidative processes.

-

Enhancement of Endogenous Antioxidant Enzymes: Studies have shown that vanillic acid can upregulate the expression and activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2] This bolstering of the cell's natural defense system provides sustained protection against oxidative insults.

-

Modulation of Nrf2 Signaling: Vanillic acid has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, further highlighting the comprehensive nature of vanillic acid's antioxidant response.

Quantitative Antioxidant Activity

The antioxidant capacity of vanillic acid has been quantified using various standard assays. The following table summarizes representative data, providing a comparative measure of its efficacy.

| Assay | Metric | Result | Reference |

| DPPH Radical Scavenging | EC50 | 2.69 mg/mL | [4] |

| FRAP (Ferric Reducing Antioxidant Power) | µgAAE/mg | 235.77 ± 0.11 | [4] |

| ORAC (Oxygen Radical Absorbance Capacity) | µM Trolox Equivalents (TE) | 50 - 92 (at 5 µM) | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the free radical scavenging activity of vanillic acid using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Spectrophotometer or microplate reader

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Preparation of Vanillic Acid Solutions: Prepare a series of concentrations of vanillic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each vanillic acid concentration to the wells.

-

Initiation of Reaction: Add a specific volume of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determination of EC50: The EC50 value (the concentration of vanillic acid required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of vanillic acid.[4]

Anti-Inflammatory Effects: Modulating Key Signaling Cascades

Chronic inflammation is a hallmark of numerous diseases, and vanillic acid has demonstrated significant anti-inflammatory properties in various preclinical models.[1][4] Its ability to modulate key inflammatory pathways suggests its potential as a therapeutic agent for inflammatory disorders.

Mechanism of Action: Targeting Inflammatory Mediators and Pathways

Vanillic acid exerts its anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators:

-

Inhibition of NF-κB Signaling: Vanillic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[4][6] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]

-

Downregulation of Pro-inflammatory Cytokines: As a consequence of NF-κB inhibition, vanillic acid reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][7][8]

-

Inhibition of Inflammatory Enzymes: Vanillic acid can also inhibit the activity of key enzymes involved in the inflammatory process, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][6] This leads to a decrease in the production of prostaglandins and nitric oxide, respectively, both of which are potent inflammatory mediators.

Signaling Pathway: Vanillic Acid's Inhibition of the NF-κB Pathway

Caption: Vanillic acid inhibits the NF-κB signaling pathway.

Experimental Protocol: Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory activity of vanillic acid by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Vanillic Acid

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of vanillic acid for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth

Vanillic acid has emerged as a promising candidate in cancer research due to its ability to inhibit the proliferation of various cancer cell types and induce apoptosis.[1][9] Its anticancer effects are attributed to the modulation of multiple signaling pathways that are critical for tumor growth and survival.

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

-

Induction of Apoptosis: Vanillic acid can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9] It has been shown to modulate the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[10]

-

Cell Cycle Arrest: Vanillic acid can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, thereby preventing the uncontrolled division of cancer cells.[11]

-

Inhibition of PI3K/Akt/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Vanillic acid has been demonstrated to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, leading to a reduction in cancer cell proliferation.[9][10]

-

Inhibition of JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling route involved in cancer cell proliferation and survival. Vanillic acid has been found to suppress the activation of this pathway.[10]

Signaling Pathway: Vanillic Acid's Impact on the PI3K/Akt/mTOR Pathway

Caption: Vanillic acid inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Anticancer Activity

The cytotoxic effects of vanillic acid have been evaluated against a range of cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| KKU-100 | Cholangiocarcinoma | 1508 | [4] |

| HepG2 | Hepatocellular Carcinoma | 634.3 | [4] |

| HCT116 | Colon Cancer | >2000 | [11] |

| LN229 | Glioblastoma | ~16.5 (98 µM) | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vanillic Acid

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of vanillic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the vanillic acid concentration.[13]

Neuroprotective Potential: A Shield Against Neurodegeneration

Vanillic acid has shown promising neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][14] Its ability to combat oxidative stress and neuroinflammation, key pathological features of these conditions, underscores its therapeutic potential in this area.

Mechanism of Action: Combating Neuroinflammation and Amyloid-Beta Toxicity

-

Reduction of Neuroinflammation: Vanillic acid can cross the blood-brain barrier and exert its anti-inflammatory effects within the central nervous system. It has been shown to inhibit the activation of microglia and astrocytes, the primary immune cells of the brain, and reduce the production of pro-inflammatory mediators.[2]

-

Protection Against Amyloid-Beta (Aβ) Toxicity: In models of Alzheimer's disease, vanillic acid has been found to protect neurons from the toxic effects of Aβ peptides. It can reduce Aβ-induced oxidative stress, apoptosis, and synaptic dysfunction.[15]

Experimental Workflow: In Vitro Aβ-Induced Neurotoxicity Model

Caption: Workflow for assessing the neuroprotective effects of vanillic acid.

Hepatoprotective and Antidiabetic Activities: Addressing Metabolic Disorders

Vanillic acid has also demonstrated significant potential in the management of metabolic disorders, including liver injury and diabetes.[11][16]

Hepatoprotective Effects

In animal models of chemically-induced liver damage (e.g., using carbon tetrachloride, CCl4), vanillic acid has been shown to protect the liver by:

-

Reducing Liver Enzyme Levels: It significantly decreases the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage.[11][17]

-

Attenuating Oxidative Stress: Vanillic acid's antioxidant properties help to mitigate the oxidative stress that plays a central role in CCl4-induced hepatotoxicity.[17]

-

Suppressing Hepatic Fibrosis: It can inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[17]

Antidiabetic Effects

In models of streptozotocin (STZ)-induced diabetes, vanillic acid has been found to:

-

Lower Blood Glucose Levels: It can significantly reduce hyperglycemia.[16]

-

Improve Insulin Sensitivity: Vanillic acid can enhance insulin signaling pathways.[16]

-

Protect Against Diabetic Complications: Its antioxidant and anti-inflammatory properties may help to mitigate long-term diabetic complications such as nephropathy and neuropathy.[16]

Conclusion and Future Directions

The comprehensive body of preclinical evidence presented in this guide strongly supports the significant pharmacological potential of 4-hydroxy-3-methoxybenzoic acid. Its multifaceted activities, encompassing antioxidant, anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antidiabetic effects, position it as a highly promising candidate for further drug development. The well-characterized mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR, provide a solid rationale for its therapeutic applications.

While the in vitro and in vivo data are compelling, further research is warranted to fully elucidate its therapeutic potential in humans. Future studies should focus on:

-

Clinical Trials: Well-designed clinical trials are essential to validate the efficacy and safety of vanillic acid in various disease contexts.

-

Pharmacokinetic and Bioavailability Studies: A thorough understanding of its absorption, distribution, metabolism, and excretion in humans is crucial for optimizing dosing and delivery.

-

Development of Novel Formulations: Innovative drug delivery systems could enhance the bioavailability and target-specific delivery of vanillic acid, thereby improving its therapeutic index.

References

- Vanillic Acid Suppresses Proliferation and Induces Apoptosis of Gastrointestinal Cancer Cells via Inhibition of mTOR Expre. (2025). Sci Ess J, 41(1).

- Anti-tumor role and molecular mechanism of vanillic acid. (2025). Journal of Drug Targeting.

- Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Effect of Vanillic Acid in Streptozotocin Induced Diabetic Neuropathy. (2020). Asian Journal of Biological and Life Sciences, 9(3).

- Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. (2025). Journal of the American College of Nutrition.

- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (2024). Molecules, 29(20), 4756.

- Vanillic acid attenuates Aβ1-42-induced oxidative stress and cognitive impairment in mice. (2017). Cytotherapy, 19(1), 21-33.

- The Antioxidant and Antidiabetic Activity of Vanillic Acid and Vanillic Acid-Coated Silver Nanoparticles in Streptozotocin-Induced Diabetic Male R

- Vanillic acid attenuates Aβ1-42-induced oxidative stress and cognitive impairment in mice. (2017). Cytotherapy, 19(1), 21-33.

- Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. (2009). Journal of Agricultural and Food Chemistry, 57(6), 2569-2576.

- Hepatoprotective Effect of Syringic Acid and Vanillic Acid on CCl4-Induced Liver Injury. (n.d.).

- Evaluation of the vanillin treatment on migration and anchorage-independent growth of glioblastoma cell line. (2023). Journal of Applied Biology & Biotechnology, 11(6), 1-6.

- Vanillic acid attenuates amyloid β1-40-induced long-term potentiation deficit in male rats: an in vivo investigation. (2021). Neurological Research, 43(7), 562-569.

- Vanillic Acid Suppresses HIF-1α Expression via Inhibition of mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK Pathways in Human Colon Cancer HCT116 Cells. (2019). International Journal of Molecular Sciences, 20(3), 465.

- Hepatoprotective effect of syringic acid and vanillic acid on CCl4-induced liver injury. (n.d.). PubMed.

- Vanillic Acid Inhibits Inflammatory Mediators by Suppressing NF-κB in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages. (2011). Immunopharmacology and Immunotoxicology, 33(3), 525-532.

- Enhancement of the Protective Activity of Vanillic Acid against Tetrachloro-Carbon (CCl4) Hepatotoxicity in Male Rats by the Synthesis of Silver Nanoparticles (AgNPs). (2022). Molecules, 27(23), 8308.

- The Antioxidant and Antidiabetic Activity of Vanillic Acid and Vanillic Acid-Coated Silver Nanoparticles in Streptozotocin-Induced Diabetic Male R

- Enhancement of the Protective Activity of Vanillic Acid against Tetrachloro-Carbon (CCl4) Hepatotoxicity in Male Rats by the Synthesis of Silver Nanoparticles (AgNPs). (2025). Molecules, 30(1), 1.

- Application Notes and Protocols: Determination of IC50 Values for Anticancer Agent 28. (n.d.). BenchChem.

- Nephroprotective effect of Vanillic acid in STZ-induced diabetic rats. (2021). Inflammopharmacology, 29(4), 1123-1136.

- Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. (2012).

- MTT Cell Assay Protocol. (n.d.).

- DPPH Assay. (n.d.). Scribd.

- AN OVERVIEW OF THERAPEUTIC EFFECTS OF VANILLIC ACID. (n.d.). Plant Archives.

- In vitro model of neurotoxicity of Abeta 1-42 and neuroprotection by a pentapeptide: irreversible events during the first hour. (2004). Neurobiology of Disease, 17(3), 507-515.

- Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. (2020). International Journal of Molecular Sciences, 22(1), 133.

- What will be the best way to test NFkb activation via western blot? (2024).

- Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model. (2023). The Professional Medical Journal, 30(07), 932-936.

- Vanillic acid exerts analgesic and anti-inflammatory effects that depend on the inhibition of neutrophils, oxidative stress, cytokines, and NF-κB channels. (2025).

- Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. (2022). Antioxidants, 11(9), 1784.

- Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ). (n.d.). NEUROFIT.

- Effective Dose Regimen of Streptozotocin for Inducing Diabetes in a Rat Model. (2024). Iranian Journal of Veterinary Medicine, 18(3).

- Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. (2019).

- Antioxidant activity of individual phenolic acids at different concentrations using the FRAP and ORAC methods. (n.d.).

- Antioxidant Capacity in Vanilla Extracts Obtained by Applying Focused Microwaves. (n.d.).

- Vanillic Acid: An Antioxidant used in Preventing Browning Process in Pear (Pyruscommunisl.) Juice. (2021). IOP Conference Series: Earth and Environmental Science, 735(1), 012028.

- Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages and Inflamm

-

NF-κB. (n.d.). In Wikipedia. Retrieved from [Link]

- NF-κB signaling. (n.d.).

- (PDF) Paper-based DPPH Assay for Antioxidant Activity Analysis. (2018).

- The NF-kB Signaling Pathway. (n.d.).

- Combretum hypopilinum exhibited anti-inflammatory activity in LPS-stimulated RAW 264.7 murine macrophages through inhibition of. (2023). Journal of Applied Pharmaceutical Science.

- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Thermo Fisher Scientific.

- Vanillic Acid Inhibits Inflammatory Mediators by Suppressing NF-κB in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages. (n.d.). PubMed.

- Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (n.d.). Semantic Scholar.

Sources

- 1. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. mdpi.com [mdpi.com]

- 6. novusbio.com [novusbio.com]

- 7. benchchem.com [benchchem.com]

- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 9. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. innoprot.com [innoprot.com]

- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Synthesis of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid from vanillin.

This guide details the synthesis of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid (CAS: 1261901-65-8) starting from Vanillin .

Executive Summary

The target molecule, a biaryl carboxylic acid, represents a critical scaffold in medicinal chemistry, particularly in the development of transthyretin (TTR) stabilizers and liquid crystal intermediates. While direct oxidative coupling of phenols is possible, it often suffers from poor regioselectivity and low yields due to radical polymerization.

To ensure scientific integrity and reproducibility , this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy. This route offers superior regiocontrol, high functional group tolerance, and scalability. The synthesis proceeds through a 5-step sequence:

-

Oxidation of Vanillin to Vanillic Acid.

-

Esterification to protect the carboxylic acid.

-

Triflation to activate the phenolic position.

-

Suzuki Coupling to install the 4-hydroxyphenyl moiety (protected).

-

Global Deprotection to yield the final acid.

Part 1: Strategic Retrosynthesis & Pathway Analysis

The core challenge is the formation of the biaryl C-C bond at the 4-position of the vanillin ring. The 4-hydroxyl group of vanillin is a nucleophile; to act as an electrophile in a cross-coupling reaction, it must be converted into a leaving group (triflate).

Pathway Logic:

-

Why Oxidation First? The aldehyde is reactive and prone to side reactions during triflation and coupling. Converting it to a methyl ester (via the acid) protects it and directs the coupling electronically.

-

Why Triflate? Aryl triflates are highly reactive partners for Suzuki coupling, often superior to aryl chlorides for electron-rich rings like vanillin.

-

Why Benzyl Protection? Using 4-(benzyloxy)phenylboronic acid prevents catalyst poisoning by the free phenol and allows for clean, simultaneous deprotection if desired, or sequential deprotection.

Reaction Pathway Diagram

Figure 1: Step-wise synthetic pathway from Vanillin to the Target Biaryl Acid.[1][2]

Part 2: Detailed Experimental Protocols

Step 1: Oxidation of Vanillin to Vanillic Acid

Rationale: Pinnick oxidation is chosen for its mild conditions and lack of over-oxidation byproducts common with permanganate.

-

Reagents: Vanillin (10.0 g, 65.7 mmol), Sodium Chlorite (NaClO₂, 9.0 g), Hydrogen Peroxide (30%, 10 mL), NaH₂PO₄ buffer.

-

Protocol:

-

Dissolve vanillin in MeCN:H₂O (1:1, 100 mL). Add NaH₂PO₄ (0.2 eq) to buffer pH ~4-5.

-

Cool to 0°C. Add H₂O₂ followed by dropwise addition of NaClO₂ solution over 30 mins.

-

Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) will disappear; acid stays at baseline or streaks.

-

Quench: Add Na₂SO₃ to destroy excess oxidant.

-

Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄.

-

Yield: ~90-95% (White solid).

-

Step 2: Esterification (Methyl Vanillate)

Rationale: Protects the carboxylic acid and improves solubility for the subsequent lipophilic steps.

-

Reagents: Vanillic Acid (from Step 1), Methanol (dry), H₂SO₄ (cat.).

-

Protocol:

-

Reflux Vanillic Acid in MeOH (100 mL) with 0.5 mL conc. H₂SO₄ for 4 hours.

-

Concentrate in vacuo.[3] Redissolve in EtOAc, wash with sat. NaHCO₃ (removes unreacted acid).

-

Dry and concentrate.

-

Yield: ~95% (Crystalline solid).

-

Step 3: Phenol Activation (Triflation)

Critical Control Point: Moisture sensitivity. Tf₂O hydrolyzes rapidly. Use strictly anhydrous conditions.

-

Reagents: Methyl Vanillate (5.0 g, 27.4 mmol), Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq), Pyridine (2.0 eq), DCM (anhydrous).

-

Protocol:

-